Tenofovir Alafenamide
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKQSIMHVQZJK-CAQYMETFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N6O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958941 | |
| Record name | Tenofovir alafenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379270-37-8, 383365-04-6 | |
| Record name | Tenofovir alafenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenofovir Alafenamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-7339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenofovir alafenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir alafenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENOFOVIR ALAFENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
104-107 ºC | |
| Record name | Tenofovir alafenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Antiviral Action and Intracellular Pharmacodynamics
Prodrug Activation and Conversion to Tenofovir (B777)
Tenofovir alafenamide is a phosphonamidate prodrug of tenofovir, designed to enhance its cell permeability and target its delivery. cancer.goveuropa.eu This strategic chemical modification allows for greater plasma stability and more efficient uptake into target cells compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). nih.govresearchgate.netnih.gov
Cellular Uptake Mechanisms: Passive Diffusion and Transporters (OATP1B1, OATP1B3)
The journey of TAF into target cells, primarily hepatocytes for HBV and lymphocytes for HIV, is a multi-faceted process. cancer.govnih.govnih.gov Its lipophilic nature facilitates entry via passive diffusion across the cell membrane. cancer.goveuropa.euaskgileadmedical.com However, its uptake is significantly augmented by the action of specific hepatic transporters, namely the organic anion-transporting polypeptides OATP1B1 and OATP1B3. cancer.goveuropa.eunih.govaskgileadmedical.comdovepress.com Studies using transfected cell lines have confirmed that these transporters play a crucial role in the efficient delivery of TAF into hepatocytes. nih.govnih.govresearchgate.net This dual mechanism of uptake ensures high intracellular concentrations of the prodrug, a key factor in its enhanced efficacy. cancer.goveuropa.euaskgileadmedical.comeuropa.eutmda.go.tz
Intracellular Hydrolysis by Carboxylesterase 1 and Cathepsin A
Once inside the target cell, TAF undergoes a critical hydrolysis step to release tenofovir. researchgate.netnih.govnih.gov This conversion is primarily catalyzed by two key intracellular enzymes: carboxylesterase 1 (CES1) and cathepsin A (CatA). researchgate.netnih.govasm.org In hepatocytes, the primary site of action against HBV, CES1 is the predominant enzyme responsible for hydrolyzing TAF. nih.govnih.gov Conversely, in lymphocytes and macrophages, the main targets of HIV, cathepsin A plays the major role in this activation step. nih.govnih.gov Research has shown that both enzymes can catalyze TAF hydrolysis in a pH-dependent manner, with cathepsin A exhibiting significantly higher activity at its physiological acidic pH within lysosomes. researchgate.netnih.gov Some studies suggest that cathepsin A may play a more significant role in the hepatic activation of TAF than previously thought. researchgate.netnih.gov
Formation of Active Metabolite: Tenofovir Diphosphate (B83284) (TFV-DP)
Following the initial hydrolysis to tenofovir, the molecule undergoes two successive phosphorylation steps, catalyzed by cellular kinases, to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). cancer.goveuropa.euaccp.comaidsmap.comresearchgate.net This process involves the conversion of tenofovir to tenofovir monophosphate and subsequently to tenofovir diphosphate. aidsmap.comresearchgate.net The efficient intracellular conversion of TAF results in significantly higher concentrations of TFV-DP within target cells compared to those achieved with TDF, despite lower plasma concentrations of tenofovir. nih.govnih.govnih.govaccp.com These high and persistent intracellular levels of TFV-DP are a hallmark of TAF's pharmacodynamic profile. nih.govnih.gov
Inhibition of Viral Reverse Transcriptase and Polymerase
The antiviral activity of TAF is ultimately executed by its active metabolite, TFV-DP. europa.eunih.gov TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, for viral reverse transcriptase in HIV and viral polymerase in HBV. cancer.govnih.govnih.gov
Chain Termination of Nascent Viral DNA
By mimicking the natural building blocks of DNA, TFV-DP gets incorporated into the growing viral DNA chain during the replication process. cancer.goveuropa.euaccp.com However, because TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation leads to the immediate termination of the elongating DNA chain. cancer.goveuropa.euaskgileadmedical.comeuropa.eutmda.go.tzaccp.com This abrupt halt in DNA synthesis is the core mechanism by which TAF exerts its antiviral effect.
Impact on Viral Replication
The premature termination of viral DNA synthesis effectively disrupts the replication cycle of both HIV and HBV. cancer.goveuropa.eunih.gov This inhibition of viral replication leads to a reduction in viral load, a key therapeutic goal in the management of these chronic infections. aidsmap.com In vitro studies have demonstrated the potent antiviral activity of TAF against various HIV-1 subtypes and HIV-2, as well as against all genotypes of HBV. europa.eunih.govmedchemexpress.com The enhanced intracellular accumulation of TFV-DP with TAF suggests it may retain activity against some viral strains that have developed resistance to TDF. asm.orgasm.org
Comparative Intracellular Pharmacokinetics and Pharmacodynamics with Tenofovir Disoproxil Fumarate (TDF)
This compound (TAF) is a novel prodrug of tenofovir, developed to improve upon the pharmacokinetic profile of the first-generation prodrug, tenofovir disoproxil fumarate (TDF). The primary distinction between TAF and TDF lies in their plasma stability and the efficiency with which they deliver the active metabolite, tenofovir diphosphate (TFV-DP), to target cells such as peripheral blood mononuclear cells (PBMCs) and hepatocytes. nih.goveuropa.euresearchgate.net TAF's design allows for high intracellular concentrations of the active drug while significantly reducing systemic plasma exposure to tenofovir, which is linked to off-target toxicities. juniperpublishers.comepistemonikos.orgnatap.org
TAF demonstrates significantly greater plasma stability compared to TDF. dovepress.comasm.org While TDF is rapidly hydrolyzed to tenofovir in the plasma, TAF is more stable and is primarily metabolized intracellularly by cathepsin A in PBMCs and by carboxylesterase 1 in hepatocytes to form tenofovir. europa.euresearchgate.net This intracellular conversion is far more efficient at loading target cells with tenofovir, which is then phosphorylated to the active antiviral agent, tenofovir diphosphate (TFV-DP). europa.euasm.org
This enhanced delivery mechanism results in substantially higher concentrations of TFV-DP within target cells. nih.govasm.org Clinical studies have consistently shown that TAF administration leads to a several-fold increase in intracellular TFV-DP levels in PBMCs compared to standard doses of TDF. nih.govnatap.orgnih.gov One study observed a 2.41-fold increase in cell-associated TFV-DP in patients who switched from a TDF-containing regimen to a TAF-containing one. nih.govnebraska.edu Other analyses have reported even higher accumulation, with some studies noting that TFV-DP levels in PBMCs are 4- to 7-fold higher with TAF than with TDF. nih.govnatap.orgnatap.org In primary human hepatocytes, TAF resulted in TFV-DP levels that were approximately 5-fold higher than those achieved with TDF. asm.org This efficient intracellular loading allows for potent antiviral activity at a much lower administered dose. epistemonikos.orgdovepress.com
Table 1: Comparative Intracellular and Plasma Pharmacokinetics of TAF vs. TDF
| Parameter | This compound (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Fold Difference (TAF vs. TDF) | Source(s) |
|---|---|---|---|---|
| Intracellular TFV-DP (PBMCs) | Higher Concentration | Lower Concentration | 2.4 to 7-fold higher with TAF | nih.govnih.govnebraska.edunatap.org |
| Plasma Tenofovir (TFV) Exposure | ~90% Lower | Higher | ~90% reduction with TAF | nih.govjuniperpublishers.comnih.govreliasmedia.com |
| Intracellular TFV-DP (Hepatocytes) | Higher Concentration | Lower Concentration | ~5-fold higher with TAF | asm.org |
A key advantage of TAF's design is the significant reduction in circulating plasma tenofovir levels. juniperpublishers.comepistemonikos.org Because TAF is more stable in plasma and targets intracellular delivery, the systemic exposure to tenofovir is drastically lower than with TDF. researchgate.netasm.org Multiple clinical and pharmacokinetic studies have quantified this difference, consistently reporting that plasma tenofovir concentrations are approximately 90-91% lower in patients receiving TAF compared to those receiving an equipotent dose of TDF. nih.govjuniperpublishers.comnih.govreliasmedia.com
In one crossover study, patients switching from TDF to TAF experienced a 90% decrease in plasma tenofovir concentrations, with geometric mean concentrations dropping from 99.98 ng/mL to 10.2 ng/mL. nih.govnebraska.edu This reduction in systemic tenofovir is the primary reason for TAF's improved renal and bone safety profile, as high plasma concentrations of tenofovir have been associated with off-target effects on these tissues. natap.orghiv.gov
The distinct pharmacokinetic profile of TAF, characterized by higher intracellular TFV-DP levels and lower plasma tenofovir, has important implications for its use in treating HIV and Hepatitis B. nih.govjuniperpublishers.com
Antiviral Efficacy: Despite the significantly lower dosage and reduced systemic drug exposure, TAF-based regimens have demonstrated non-inferior antiviral efficacy compared to TDF-based regimens in numerous large-scale clinical trials for both treatment-naive and virologically suppressed patients. nih.govnih.govnih.gov The high intracellular concentrations of the active TFV-DP ensure potent viral suppression that is comparable to that achieved with TDF. asm.orghiv.gov Meta-analyses of multiple studies confirm that viral suppression rates at 48 weeks are similar between TAF and TDF treatment groups. nih.govnih.gov
Resistance Barrier: The higher intracellular concentrations of TFV-DP achieved with TAF are thought to contribute to a higher barrier to the development of viral resistance. hiv.gov Higher levels of the active drug can more effectively suppress viral replication, including that of viral strains with reduced susceptibility to the drug. asm.org In vitro viral breakthrough experiments, which mimic clinically relevant drug concentrations, showed that TAF was able to inhibit the breakthrough of most HIV-1 mutants containing thymidine (B127349) analog-associated mutations (TAMs), whereas TDF did not. asm.org While both TAF and TDF are considered to have a high barrier to resistance, the enhanced intracellular loading by TAF provides a potential advantage against certain resistant strains. asm.orgbrieflands.com
Pharmacokinetics and Biotransformation Research
Absorption and Bioavailability
Tenofovir (B777) alafenamide is formulated for oral administration. As a prodrug, it is designed to enhance the intestinal absorption of tenofovir. nih.gov The oral bioavailability of tenofovir when administered as TAF is estimated to be around 40%. nih.gov Following oral administration, TAF is rapidly absorbed, with maximum plasma concentrations typically reached between 0.25 and 0.75 hours after dosing. researchgate.net
The absorption of TAF is influenced by food. Administration with a high-fat, high-calorie meal has been shown to increase the area under the curve (AUC) of TAF by approximately 50-60%, although the maximum concentration (Cmax) may be slightly lower and the time to reach Cmax (Tmax) is delayed. nih.govdovepress.com
| Parameter | Fasting State | Fed State (High-Fat Meal) |
|---|---|---|
| Tmax (hours) | 0.33 | 1.00 |
| Cmax (ng/mL) | 218.74 | 173.37 |
| AUC0-t (h·ng/mL) | 132.10 | 211.84 |
Distribution and Tissue Selectivity
A key feature of tenofovir alafenamide is its targeted distribution, which leads to higher concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), in target cells compared to plasma. nih.govnih.gov
TAF's distribution is largely restricted to cells with high expression of specific enzymes, namely carboxylesterase 1 (CES1) and cathepsin A (CatA). nih.gov This enzymatic activity is prominent in hepatocytes and lymphocytes, which are the primary target cells for the treatment of Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV), respectively. nih.govresearchgate.net This selective uptake and intracellular conversion result in significantly higher intracellular concentrations of TFV-DP in these target cells. nih.govnih.govnatap.org For instance, studies have shown that TFV-DP levels in peripheral blood mononuclear cells (PBMCs) are about 7-fold higher with TAF compared to TDF, and in lymph nodes, they are about 6-fold higher. natap.org This efficient delivery to target tissues allows for a lower oral dose compared to TDF while achieving potent antiviral activity. nih.gov In addition to passive diffusion, the uptake of TAF into hepatocytes is facilitated by organic anion-transporting polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3). nih.govnih.gov
In human plasma, this compound is approximately 80% bound to plasma proteins. nih.govoup.com In contrast, its metabolite, tenofovir, has very low plasma protein binding, at less than 0.7%. nih.govoup.com The high protein binding of TAF contributes to its stability in the plasma, allowing for efficient delivery to target cells before significant conversion to tenofovir in the systemic circulation.
| Compound | Plasma Protein Binding (%) |
|---|---|
| This compound (TAF) | ~80% |
| Tenofovir (TFV) | <0.7% |
Metabolism and Activation Pathways
This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. nih.gov This activation process is a multi-step enzymatic cascade. The initial and rate-limiting step is the hydrolysis of the ester bond in TAF. nih.govnih.gov
The intracellular hydrolysis of TAF is primarily catalyzed by two key enzymes: carboxylesterase 1 (CES1) and cathepsin A (CatA). researchgate.netasm.org CES1 is highly expressed in the liver and is considered the major contributor to the hepatic hydrolysis of many ester-containing drugs, including TAF. nih.govnih.govasm.org CatA, a lysosomal serine protease, plays a pivotal role in the intracellular metabolism of TAF in lymphocytes and other HIV target cells. nih.govasm.orgasm.org Some research suggests that CatA may also play a more significant role in the hepatic activation of TAF than previously thought. nih.govnih.gov This initial hydrolysis yields a tenofovir-alanine conjugate. nih.govresearchgate.net Subsequently, this intermediate is converted to tenofovir, which is then phosphorylated by cellular kinases to the active antiviral agent, tenofovir diphosphate (TFV-DP). nih.govresearchgate.net
Elimination and Excretion Pathways
The elimination of this compound is predominantly through intracellular metabolism. nih.govdovepress.com A very small fraction of the administered dose, less than 1%, is excreted unchanged in the urine. nih.govdovepress.comasm.org Approximately 30% of the intact TAF dose is excreted in the feces. nih.govdovepress.com
The major metabolite, tenofovir, which is formed intracellularly and slowly released into the circulation, is primarily eliminated by the kidneys. nih.govoup.comclinpgx.org This renal excretion occurs through a combination of glomerular filtration and active tubular secretion. nih.govdovepress.comclinpgx.org The transporters involved in the active tubular secretion of tenofovir include the organic anion transporters OAT1 and OAT3, and the multidrug resistance-associated proteins MRP2 and MRP4. nih.govclinpgx.org Due to the efficient intracellular delivery and lower circulating plasma concentrations of tenofovir with TAF administration, the renal exposure to tenofovir is significantly lower compared to that with TDF. nih.govnih.gov
Pharmacokinetic Variability and Influencing Factors
The pharmacokinetic profile of this compound (TAF) can exhibit significant variability among individuals. This variability is influenced by a range of factors including genetic makeup, dietary intake, and the physiological state of the patient, such as renal function. Understanding these factors is crucial for comprehending the disposition of the drug in the body.
Genetic Polymorphisms
Genetic differences in enzymes and drug transporters play a critical role in the metabolism and disposition of this compound, potentially leading to variations in drug exposure and response. dovepress.comnih.gov The biotransformation of TAF involves several key proteins, including carboxylesterase 1 (CES1) and cathepsin A (CatA) for its hydrolysis, as well as transporters like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATP1B1 and OATP1B3) for its uptake and efflux. dovepress.comfrontiersin.org
Research in a Chinese population has identified specific single nucleotide polymorphisms (SNPs) that are independently associated with TAF's pharmacokinetic parameters. nih.govresearchgate.net
SLCO1B3 (OATP1B3): The rs7311358 polymorphism in the SLCO1B3 gene, which encodes the OATP1B3 transporter, has been linked to TAF exposure. Individuals with the AA genotype showed significantly higher area under the concentration-time curve (AUC) for TAF—approximately 1.15 times higher—than those carrying a G allele. nih.govresearchgate.nettandfonline.com
ABCC2 (MRP2): The rs3740066 variant in the ABCC2 gene, which codes for the multidrug resistance-associated protein 2 (MRP2), was found to be a predictor for the half-life (t1/2) of tenofovir (TFV), the active metabolite of TAF. nih.govresearchgate.net The TT genotype group had a half-life that was 1.23 times longer than that of the CC genotype group. nih.govtandfonline.com
ABCB1 (P-gp) and ABCC4 (MRP4): While not reaching statistical significance in multiple linear regression analysis, trends were observed for other polymorphisms. A trend toward a higher TAF AUC was noted for the T allele in rs2032582 of the ABCB1 gene, and a shorter tenofovir half-life was associated with the CC variant of rs3742106 in the ABCC4 gene. nih.govtandfonline.com
These findings underscore the connection between genetic factors and the pharmacokinetics of TAF, suggesting that genetic variants can alter drug exposure and elimination. nih.govresearchgate.net
| Gene (Protein) | Polymorphism | Genotype | Observed Pharmacokinetic Effect |
|---|---|---|---|
| SLCO1B3 (OATP1B3) | rs7311358 | AA | 1.15-fold higher TAF AUC₀-t compared to G allele carriers nih.govresearchgate.net |
| ABCC2 (MRP2) | rs3740066 | TT | 1.23-fold longer tenofovir t₁/₂ compared to CC genotype nih.govresearchgate.net |
| ABCB1 (P-gp) | rs2032582 | T allele | Trend of higher TAF AUC (not statistically significant) nih.gov |
| ABCC4 (MRP4) | rs3742106 | CC variant | Trend of shorter tenofovir t₁/₂ (not statistically significant) nih.gov |
Dietary Intake
The administration of this compound with food, particularly a high-fat meal, significantly alters its pharmacokinetics. nih.gov Taking TAF with food leads to increased systemic exposure of the compound.
In one study, administering a single dose of TAF with a high-fat, high-calorie (HFHC) Chinese diet (800–1000 calories) resulted in a 60.4% increase in the AUC from time zero to the last measurable concentration (AUC0-t) compared to administration under fasting conditions. nih.gov Another report noted a 65% increase in TAF exposure when taken with a high-fat meal. amazonaws.com
| Condition | Pharmacokinetic Parameter | This compound (TAF) | Tenofovir (TFV) |
|---|---|---|---|
| Fasting | Cmax (ng/mL) | 218.74 nih.gov | - |
| AUC₀-t (h·ng/mL) | 132.10 nih.gov | - | |
| Tmax (h) | 0.33 nih.gov | - | |
| High-Fat, High-Calorie Meal | Cmax (ng/mL) | 173.37 (20.7% decrease) nih.gov | - |
| AUC₀-t (h·ng/mL) | 211.84 (60.4% increase) nih.gov | 31.2% increase compared to fasted nih.gov | |
| Tmax (h) | 1.00 (delayed) nih.gov | Delayed nih.gov |
Renal Impairment
The pharmacokinetics of this compound and its metabolite, tenofovir, are altered in individuals with severe renal impairment. nih.govnih.govasm.org Studies evaluating single-dose TAF in subjects with severe renal impairment (estimated glomerular filtration rate [eGFR] of 15-29 mL/min) compared to healthy controls (eGFR ≥90 mL/min) have shown increased exposure to both TAF and tenofovir. nih.govhivclinic.ca
In subjects with severe renal impairment, TAF exposures were moderately higher. hivclinic.ca The Cmax and the area under the concentration-time curve extrapolated to infinite time (AUCinf) for TAF were 79% and 92% higher, respectively, compared to controls. nih.gov This increase is thought to be primarily due to higher absorption. nih.gov
As expected, the impact on tenofovir exposure was more pronounced, given that tenofovir is eliminated primarily by the kidneys. nih.govasm.org In the severely impaired group, the Cmax and AUCinf for tenofovir were 2.8-fold and 5.7-fold higher, respectively, than in the control group. nih.gov Despite this increase, the resulting tenofovir AUC in subjects with severe renal impairment receiving TAF is still lower than the historical exposures seen with tenofovir disoproxil fumarate (B1241708) (TDF)-based regimens in individuals with normal renal function. nih.gov It is noteworthy that less than 1% of the administered TAF dose is eliminated in the urine, indicating that TAF itself is minimally cleared by the kidneys. nih.govhivclinic.ca
| Compound | Pharmacokinetic Parameter | Increase in Severe Renal Impairment vs. Healthy Controls |
|---|---|---|
| This compound (TAF) | Cmax | ~79-83% higher nih.govhivclinic.ca |
| AUCinf | ~92% higher nih.govhivclinic.ca | |
| Tenofovir (TFV) | Cmax | 2.8-fold higher nih.govhivclinic.ca |
| AUCinf | 5.7-5.8-fold higher nih.govhivclinic.ca |
Clinical Efficacy and Comparative Effectiveness Research
Efficacy in Chronic Hepatitis B Virus (HBV) Infection
Clinical trials have consistently shown that tenofovir (B777) alafenamide is highly effective in suppressing HBV DNA to undetectable levels. In two large-scale Phase 3 trials involving both hepatitis B e-antigen (HBeAg)-positive and HBeAg-negative patients, TAF demonstrated non-inferiority to TDF in achieving an HBV DNA level of less than 29 IU/mL at week 48. researchgate.net The high rates of viral suppression were maintained through 96 weeks of treatment. researchgate.net
Long-term follow-up data further support the sustained virological response with TAF. In a study extending to three years, the proportion of HBeAg-positive patients with HBV DNA <29 IU/mL was 83% for TAF, while for HBeAg-negative patients, the rate was 93%. nih.gov Another multinational, double-blind, randomized controlled, phase 3 non-inferiority trial showed that by week 96, 75% of participants in the TAF arm had suppressed HBV. eatg.org
A retrospective study of TAF-treated patients in China showed a virologic response rate of 91.7% in treatment-naïve patients and 97.2% in treatment-experienced patients at week 96. In a real-world study, switching to TAF from other nucleos(t)ide analogs resulted in high rates of HBV DNA suppression at week 96.
| Study Population | Timepoint | Viral Suppression Rate (HBV DNA <29 IU/mL) |
|---|---|---|
| HBeAg-Positive | Week 48 | 64% researchgate.net |
| HBeAg-Positive | Week 96 | 73% researchgate.net |
| HBeAg-Positive | Week 144 | 83% nih.gov |
| HBeAg-Negative | Week 48 | 94% researchgate.net |
| HBeAg-Negative | Week 96 | 90% researchgate.net |
| HBeAg-Negative | Week 144 | 93% nih.gov |
For patients with HBeAg-positive chronic hepatitis B, HBeAg seroconversion (loss of HBeAg and appearance of anti-HBe) is a significant clinical endpoint. Studies have shown that TAF is effective in achieving HBeAg loss and seroconversion. In a phase 3 trial, at week 96, HBeAg loss was observed in 22% of patients treated with TAF, with HBeAg seroconversion occurring in 18%. researchgate.net Over a three-year period, the rates of HBeAg loss and seroconversion were 23% and 17%, respectively. xiahepublishing.com
Hepatitis B surface antigen (HBsAg) loss is the ideal treatment endpoint, signifying a functional cure. While less common than HBeAg seroconversion, HBsAg loss has been observed with long-term TAF therapy. In a three-year study of Chinese patients, HBsAg loss was observed in 4% of HBeAg-positive and 3% of HBeAg-negative patients treated with TAF. xiahepublishing.com
Normalization of alanine (B10760859) aminotransferase (ALT), a marker of liver inflammation, is a key goal of HBV treatment. Tenofovir alafenamide has demonstrated superior rates of ALT normalization compared to TDF. researchgate.netyoutube.com In phase 3 trials, a significantly higher proportion of patients treated with TAF achieved ALT normalization based on the American Association for the Study of Liver Diseases (AASLD) criteria at week 48. researchgate.net This advantage in ALT normalization was maintained and became more pronounced at week 96. researchgate.net
After two years of treatment, 93.9% of patients on TAF achieved normal ALT levels. nih.gov In a study of Chinese patients, higher proportions of those receiving TAF compared to TDF had normalized ALT at week 144, according to both AASLD and China criteria. nih.govxiahepublishing.com Specifically, for HBeAg-positive patients, the ALT normalization rate at week 144 by AASLD criteria was 76% for TAF. nih.gov For HBeAg-negative patients, this rate was 80%. xiahepublishing.com
Long-term suppression of HBV replication with antiviral therapy can lead to the regression of liver fibrosis and, in some cases, cirrhosis. researchgate.net While specific data on the direct impact of TAF on liver fibrosis from large-scale, long-term biopsy studies are still emerging, the potent antiviral activity of TAF is expected to halt the progression of liver disease.
Studies on the older formulation, tenofovir disoproxil fumarate (B1241708), have shown that long-term treatment can lead to significant regression of liver fibrosis and reversal of cirrhosis in a substantial proportion of patients. researchgate.net Given the similar potent viral suppression achieved with TAF, it is anticipated to have a comparable beneficial effect on liver histology. In a study of patients with HBV-related decompensated cirrhosis, TAF therapy was effective in improving hepatic function. hilarispublisher.com Another study showed that switching from TDF to TAF for three years resulted in the improvement of hepatic fibrosis as assessed by non-invasive markers. nih.gov
Multiple head-to-head clinical trials have compared the efficacy of TAF and TDF in treatment-naïve and treatment-experienced patients with chronic hepatitis B.
Viral Suppression: The primary efficacy endpoint in these trials was non-inferiority in achieving HBV DNA suppression. At both 48 and 96 weeks, TAF was found to be non-inferior to TDF in reducing HBV DNA to below 29 IU/mL in both HBeAg-positive and HBeAg-negative patients. researchgate.net In a study of HIV/HBV co-infected individuals, TAF suppressed HBV faster than TDF by week 48, although this difference diminished by week 96. eatg.orgthebodypro.com A three-year study in a Chinese population found similar rates of viral suppression between the two drugs at week 144. nih.gov
HBeAg Seroconversion and HBsAg Loss: Rates of HBeAg loss and seroconversion have been generally similar between TAF and TDF. At week 96, HBeAg loss was 22% for TAF versus 18% for TDF, and HBeAg seroconversion was 18% for TAF versus 18% for TDF. researchgate.net However, one retrospective cohort study in Vietnam reported a significantly higher proportion of HBeAg loss in the TAF group compared to the TDF group after two years of treatment (22.4% vs 11.2%). nih.gov Rates of HBsAg loss have been low and comparable between the two treatment arms. eatg.orgxiahepublishing.com
Liver Enzyme Normalization: A consistent finding across studies is the superiority of TAF in achieving ALT normalization compared to TDF. researchgate.netxiahepublishing.comyoutube.commdedge.comnih.gov This difference was statistically significant at both 48 and 96 weeks of treatment. researchgate.net A meta-analysis also concluded that the ALT normalization rate was higher in the TAF group. nih.gov
| Efficacy Endpoint | Timepoint | TAF | TDF | Reference |
|---|---|---|---|---|
| Viral Suppression (HBV DNA <29 IU/mL) - HBeAg-Positive | Week 48 | 64% | 67% | researchgate.net |
| Week 96 | 73% | 75% | researchgate.net | |
| Viral Suppression (HBV DNA <29 IU/mL) - HBeAg-Negative | Week 48 | 94% | 93% | researchgate.net |
| Week 96 | 90% | 91% | researchgate.net | |
| HBeAg Loss - HBeAg-Positive | Week 48 | 14% | 12% | researchgate.net |
| Week 96 | 22% | 18% | researchgate.net | |
| HBeAg Seroconversion - HBeAg-Positive | Week 48 | 10% | 8% | researchgate.net |
| Week 96 | 18% | 18% | researchgate.net | |
| ALT Normalization (AASLD Criteria) - HBeAg-Positive | Week 48 | 45% | 36% | researchgate.net |
| Week 96 | 52% | 42% | researchgate.net | |
| ALT Normalization (AASLD Criteria) - HBeAg-Negative | Week 48 | 50% | 32% | researchgate.net |
| Week 96 | - | - | - |
Fewer direct comparative studies have been conducted between TAF and entecavir (B133710). However, some data from real-world studies and specific patient populations are available.
Viral Suppression: In a study of patients with HBV-related acute-on-chronic liver failure, TAF was more effective than entecavir in reducing viral load. frontiersin.org Another study evaluating patients with a suboptimal response to entecavir found that switching to TAF resulted in a significantly higher virologic response rate at week 48 (93.3% vs. 66.7%). nih.gov However, in a retrospective study of patients with high viral loads, TDF showed a higher viral suppression rate at 48 weeks compared to TAF, while entecavir was comparable to both. nih.gov
HBeAg Seroconversion and HBsAg Loss: A study of patients with a suboptimal response to entecavir showed a significantly higher rate of HBeAg seroconversion in the group that switched to TAF compared to those who continued entecavir (33.3% vs. 8.3%). nih.gov Data on HBsAg loss in direct comparative trials between TAF and entecavir are limited. However, one study reported that patients who discontinued (B1498344) TDF had higher rates of HBsAg loss compared to those who discontinued entecavir. nih.gov
Liver Enzyme Normalization: In a study comparing TAF and entecavir in patients who switched from TDF, there was no significant difference in ALT normalization between the two groups at six months. researchgate.net
| Study Population | Efficacy Endpoint | TAF | Entecavir | Reference |
|---|---|---|---|---|
| Suboptimal response to Entecavir | Virologic Response (Week 48) | 93.3% | 66.7% | nih.gov |
| Suboptimal response to Entecavir | HBeAg Seroconversion (Week 48) | 33.3% | 8.3% | nih.gov |
| High Viral Load (HBV DNA > 7 log10 IU/mL) | Viral Suppression (Week 48) | 37.50% | 54.88% | nih.gov |
| High Viral Load (HBV DNA > 7 log10 IU/mL) | ALT Normalization (Week 48) | 43.24% | 38.16% | nih.gov |
Efficacy in Human Immunodeficiency Virus (HIV) Infection
This compound (TAF) is a novel prodrug of tenofovir that results in higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284), and approximately 90% lower plasma tenofovir concentrations compared to tenofovir disoproxil fumarate (TDF). This pharmacological profile allows for effective viral suppression at a lower dose. Clinical trials have consistently demonstrated the high efficacy of TAF-containing regimens in achieving and maintaining virological control in treatment-naive and virologically suppressed individuals with HIV-1.
In two large-scale Phase 3 trials involving 1733 treatment-naive adults, a single-tablet regimen containing TAF demonstrated superiority in virologic efficacy over its TDF-containing counterpart at 144 weeks, with 84.2% of patients on the TAF regimen achieving HIV-1 RNA <50 copies/mL compared to 80.0% on the TDF regimen researchgate.net. Similarly, in a Phase 2 study of antiretroviral-naive adults, a TAF-based regimen achieved a high rate of virologic suppression after 48 weeks, with 88.4% of participants achieving HIV RNA levels below 50 copies/mL withpower.com.
For patients already virologically suppressed on a TDF-containing regimen, switching to a TAF-based regimen has been shown to be effective in maintaining viral control. A meta-analysis of six randomized controlled trials found that patients who switched to TAF regimens had a higher rate of viral suppression at 48 weeks compared to those who continued their TDF regimens (96.4% vs. 93.1%) nih.gov. Another large, open-label, non-inferiority study involving 1,443 virologically suppressed adults found that at week 48, 97% of patients who switched to a TAF-containing single-tablet regimen maintained viral suppression, compared to 93% of those who remained on their previous TDF-containing regimens nih.gov.
The development of TAF has facilitated the creation of several fixed-dose combinations and single-tablet regimens (STRs), which combine multiple antiretroviral drugs into a single daily pill. These STRs are a cornerstone of modern HIV therapy, simplifying treatment and improving adherence. TAF is a component of multiple approved STRs.
Some of the key TAF-based single-tablet regimens include:
Biktarvy® : Combines bictegravir (B606109), emtricitabine (B123318), and this compound webmd.comaidsmap.comwikipedia.org.
Genvoya® : A four-drug combination of elvitegravir (B1684570), cobicistat (B1684569), emtricitabine, and this compound webmd.comaidsmap.comwikipedia.org.
Odefsey® : Contains rilpivirine (B1684574), emtricitabine, and this compound webmd.comaidsmap.comwikipedia.org.
Symtuza® : A combination of darunavir (B192927), cobicistat, emtricitabine, and this compound webmd.comaidsmap.comwikipedia.org.
The availability of these STRs provides various options for initial HIV treatment and for patients switching therapies.
This compound (TAF)-Based Single-Tablet Regimens
| Brand Name | Component Drugs |
|---|---|
| Biktarvy® | Bictegravir / Emtricitabine / this compound |
| Genvoya® | Elvitegravir / Cobicistat / Emtricitabine / this compound |
| Odefsey® | Rilpivirine / Emtricitabine / this compound |
| Symtuza® | Darunavir / Cobicistat / Emtricitabine / this compound |
Numerous randomized controlled trials have directly compared the efficacy of TAF-containing regimens with TDF-containing regimens. The consistent finding across these studies is that TAF is non-inferior to TDF in terms of virological suppression.
A meta-analysis of trials in treatment-naive patients found similar viral suppression rates between TAF and TDF groups at 48 weeks (90.2% vs. 89.5%) nih.gov. Another analysis of studies where TAF and TDF were used without pharmacokinetic enhancers (like ritonavir (B1064) or cobicistat) also found no significant difference in HIV RNA suppression rates nih.gov. However, in studies where both drugs were boosted, TAF showed modestly higher rates of HIV RNA suppression compared to TDF nih.gov.
The primary distinction observed in these comparative studies lies not in virologic efficacy but in renal and bone safety markers. Due to the lower plasma concentration of tenofovir, TAF-based regimens are associated with significantly smaller changes in markers of renal function and smaller reductions in bone mineral density (BMD) at the hip and spine compared to TDF-based regimens withpower.comnih.govnih.gov. A pooled analysis of 26 clinical trials found no cases of proximal renal tubulopathy in over 6,300 participants receiving TAF, compared to 10 cases in those receiving TDF nih.gov.
Virological Suppression (HIV-1 RNA <50 copies/mL) in Comparative Studies: TAF vs. TDF
| Study Population | TAF Regimen Suppression Rate | TDF Regimen Suppression Rate | Timepoint | Source |
|---|---|---|---|---|
| Treatment-Naive | 84.2% | 80.0% | Week 144 | researchgate.net |
| Treatment-Naive (Meta-Analysis) | 90.2% | 89.5% | Week 48 | nih.gov |
| Virologically Suppressed (Switch Study) | 97% | 93% | Week 48 | nih.gov |
| Virologically Suppressed (Switch Study) | 94% | 94% | Week 48 | pharmacytimes.com |
Special Populations Research
The improved renal safety profile of TAF makes it a valuable option for HIV-infected individuals with pre-existing renal impairment. Research has shown that TAF is a safe and effective therapeutic option for this population.
A single-arm, multicenter, open-label Phase 3 study evaluated the efficacy of switching virologically suppressed patients with renal impairment (estimated creatinine (B1669602) clearance of 30-69 mL/min) to a TAF-based STR. The study demonstrated that high rates of virological suppression were maintained through 144 weeks. Furthermore, significant improvements in renal and bone safety markers were observed jst.go.jp. Real-world data from studies of multimorbid individuals with prior TDF-associated nephrotoxicity show that upon switching to TAF, renal function remained stable and proteinuria decreased in several patients nih.gov. In one study of patients with renal impairment, the prevalence of significant proteinuria was observed to decrease from 42% to 11% one year after they were switched to a TAF-containing regimen nih.gov.
As the population of people living with HIV ages, there is a greater need for antiretroviral agents that are well-tolerated and effective in older adults, who often have comorbidities such as renal dysfunction and osteoporosis. Clinical trial data specifically focusing on TAF in this demographic have shown positive results.
A Phase 3b, open-label trial (GS-US-380-4449) specifically enrolled virologically suppressed adults aged 65 years and older to evaluate the efficacy of switching to the Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide) STR. The final 96-week analysis showed that the regimen was effective in maintaining long-term viral suppression, with no participants experiencing virologic failure (HIV-1 RNA ≥50 copies/mL) nih.gov. At week 96, the rate of virologic suppression (accounting for missing data) was 74.4%, and no treatment-emergent resistance was observed nih.gov. These findings support the use of TAF-based regimens as an effective and well-tolerated option for older, virologically suppressed adults living with HIV.
Women of Childbearing Potential and Prevention of Mother-to-Child Transmission
This compound (TAF) has been evaluated for its efficacy in women of childbearing potential and its role in preventing mother-to-child transmission (MTCT) of both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Research has primarily focused on comparing its performance against the established standard, tenofovir disoproxil fumarate (TDF).
In the context of HBV, multiple studies have demonstrated that TAF is as effective as TDF in reducing viral loads in highly viremic pregnant women, a critical factor in preventing transmission to the infant. oup.com A meta-analysis including 31 studies with 2,868 mothers (2,588 on TDF and 280 on TAF) showed that both TAF and TDF significantly reduced the rate of MTCT compared to no treatment. oup.com A pairwise meta-analysis found no significant difference between TAF and TDF in their effectiveness at preventing vertical transmission. oup.com
One prospective study involving 71 highly viremic mothers treated with TAF from the second or third trimester reported that 85.9% achieved an HBV DNA level below 200,000 IU/mL by the time of delivery. natap.org Crucially, at 24-28 weeks postpartum, all 73 infants born to these mothers tested negative for the hepatitis B surface antigen (HBsAg) and had undetectable HBV DNA, indicating a 0% transmission rate. natap.org Another prospective study with 89 mothers initiated on TAF between gestational weeks 24-28 found that 82.02% achieved HBV DNA levels below 200,000 IU/mL at delivery, with no instances of MTCT observed at the seven-month follow-up for all 91 infants. nih.gov
A retrospective study comparing TAF, TDF, and telbivudine (B1682739) in pregnant women with high HBV DNA levels also reported a 0% MTCT rate across all three groups, further supporting the efficacy of TAF in this setting. nih.gov Analysis of two Phase 3 studies focusing on women of childbearing potential with high viral loads found similar rates of viral suppression between TAF and TDF. nih.gov At week 24, 97% of women on TAF and 93% on TDF achieved the target HBV DNA level of <200,000 IU/mL. nih.gov
For pregnant women living with HIV, TAF-based regimens have shown high efficacy in maintaining viral suppression, which is essential for preventing perinatal transmission. A retrospective cohort study compared outcomes in 66 pregnant women on TDF-based regimens and 34 on TAF-based regimens. semanticscholar.org The rates of viral suppression (viral load <20 copies/mL) were nearly identical between the two groups throughout pregnancy. semanticscholar.org In the third trimester, 84% of women in the TDF group and 86% in the TAF group were virally suppressed. semanticscholar.org Importantly, there were no cases of perinatal HIV transmission in either group. semanticscholar.orgscientificarchives.com
Table 1: Comparative Efficacy of TAF vs. TDF in Pregnant Women
| Indication | Study Type | TAF Group (n) | TDF Group (n) | Key Efficacy Outcome | Result | Citation |
|---|---|---|---|---|---|---|
| HBV PMTCT | Meta-analysis | 280 | 2588 | Mother-to-Child Transmission Rate | TAF and TDF were equally effective in reducing MTCT compared to no treatment. | oup.com |
| HBV PMTCT | Prospective Study | 71 | N/A | Infant HBsAg Positive Rate at 24-28 weeks | 0% | natap.org |
| HBV Viral Suppression (WOCBP) | Analysis of Phase 3 Trials | 194 | 81 | % with HBV DNA <200,000 IU/mL at Week 24 | 97% (TAF) vs. 93% (TDF) | nih.gov |
| HIV PMTCT | Retrospective Cohort | 34 | 66 | Viral Suppression (<20 copies/mL) in 3rd Trimester | 86% (TAF) vs. 84% (TDF) | semanticscholar.org |
| HIV PMTCT | Retrospective Cohort | 34 | 66 | Perinatal HIV Transmission Rate | 0% in both groups | semanticscholar.org |
Pediatric Populations
The clinical efficacy of this compound in pediatric populations has been established through several clinical trials for both HIV and chronic hepatitis B (CHB).
For the treatment of HIV, a systematic review identified four single-arm trials involving 341 participants that demonstrated good viral suppression with TAF-containing regimens in children and adolescents over 24-48 weeks. nih.gov In one of these trials, 92% (46 out of 50) of treatment-naïve adolescents were virally suppressed at 48 weeks. nih.gov Among treatment-experienced children and adolescents who were already virally suppressed when switching to a TAF-based regimen, 214 out of 224 participants maintained viral suppression at 48 weeks. nih.gov
A significant randomized controlled trial, CHAPAS-4, evaluated second-line antiretroviral therapy in African children with HIV who had failed first-line treatment. 2minutemedicine.com The trial compared a TAF with emtricitabine backbone to standard care (abacavir or zidovudine (B1683550) with lamivudine). At 96 weeks, the TAF-based regimen showed superior efficacy, with 89.4% of participants achieving viral suppression (HIV RNA <400 copies/mL) compared to 83.3% in the standard care group. 2minutemedicine.com
TAF is also approved for treating chronic HBV in pediatric patients. gilead.com The approval for children aged six years and older (weighing at least 25 kg) was supported by data from the Phase 2 clinical trial (Trial 1092). gilead.com This study compared TAF 25 mg to a placebo. At 24 weeks, 19% of patients treated with TAF achieved the primary endpoint of HBV DNA levels below 20 IU/mL, compared to 0% in the placebo group. gilead.com
Table 2: Efficacy of TAF-Containing Regimens in Pediatric Populations
| Indication | Study/Trial | Patient Population | Key Efficacy Finding | Citation |
|---|---|---|---|---|
| HIV | Systematic Review (4 trials) | Treatment-Naïve Adolescents (n=50) | 92% achieved viral suppression at 48 weeks. | nih.gov |
| HIV | Systematic Review (4 trials) | Treatment-Experienced, Virologically Suppressed Children/Adolescents (n=224) | 95.5% maintained viral suppression at 48 weeks. | nih.gov |
| HIV (Second-Line) | CHAPAS-4 RCT | African children who failed first-line therapy | TAF-based regimen was superior to standard care, with 89.4% vs. 83.3% achieving viral suppression at 96 weeks. | 2minutemedicine.com |
| Chronic HBV | Trial 1092 (Phase 2) | Children aged 6 to <12 years | 19% on TAF achieved HBV DNA <20 IU/mL at 24 weeks, vs. 0% on placebo. | gilead.com |
Drug Resistance Research and Monitoring
Development of Resistance Mutations
In the context of HIV-1, the primary mutation that confers resistance to tenofovir (B777) is the K65R substitution in the reverse transcriptase (RT) enzyme. researchgate.netnih.gov In vitro studies have demonstrated that the selection of resistance to TAF leads to the emergence of the K65R mutation, resulting in a 6.5-fold reduced susceptibility to the drug. nih.gov Other mutations associated with reduced susceptibility to tenofovir include the Q151M mutation, which alone causes low-level resistance but can lead to intermediate resistance when combined with other mutations. nih.gov The presence of multiple thymidine (B127349) analog mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, can also mediate resistance to tenofovir. Furthermore, the T69 double serine insertion mutation can further decrease susceptibility in the presence of TAMs. nih.gov
For chronic hepatitis B, extensive clinical trials have shown a very low rate of resistance development to TAF. In pooled analyses of studies involving both treatment-naive and experienced patients, no specific amino acid substitutions occurred with enough frequency to be associated with TAF resistance. askgileadmedical.com Through up to 8 years of TAF treatment in patients with CHB, no resistance to TAF has been detected. bmj.com While some studies have identified putative TFV resistance-associated mutations (RAMs) in HBV RT, these often arise as combinations of multiple mutations and their clinical significance is still being evaluated. f1000.comnih.gov The most consistently described RAMs include S78T, L180M, A181T/V, M204I/V, and N236T. f1000.com
| Virus | Primary Mutation | Other Associated Mutations | Impact on Susceptibility |
|---|---|---|---|
| HIV-1 | K65R | Q151M, Thymidine Analog Mutations (TAMs), T69 insertions | Reduced susceptibility to TAF |
| HBV | None consistently identified in clinical trials | S78T, L180M, A181T/V, M204I/V, N236T (putative) | Reduced susceptibility in some in vitro and clinical observations |
Cross-Resistance Profiles with Other Antiviral Agents
The resistance profile of TAF is highly correlated with that of TDF, as both are prodrugs of tenofovir. researchgate.netnih.gov This means that mutations conferring resistance to TDF will generally also confer resistance to TAF. The K65R mutation, for example, is associated with cross-resistance to most other NRTIs, with the exception of zidovudine (B1683550). nih.govnih.gov Similarly, TAMs can confer varying degrees of cross-resistance to all NRTIs. nih.govnih.gov The Q151M complex and certain insertions in the reverse transcriptase can lead to resistance to the entire NRTI class. nih.gov
In the context of HBV, mutations like L180M and M204I/V, which are associated with resistance to lamivudine (B182088) and telbivudine (B1682739), have also been linked to reduced susceptibility to tenofovir, suggesting a potential for cross-resistance. wellcomeopenresearch.org Prior exposure to other nucleoside/nucleotide analogues can therefore influence the efficacy of TAF. However, TAF has been shown to be effective in patients with HBV resistant to other agents like lamivudine, adefovir, and entecavir (B133710). nih.gov
| Mutation(s) | Cross-Resistance To | Virus |
|---|---|---|
| K65R | Most NRTIs (except Zidovudine) | HIV-1 |
| Thymidine Analog Mutations (TAMs) | All NRTIs (varying degrees) | HIV-1 |
| L180M, M204I/V | Lamivudine, Telbivudine, Entecavir | HBV |
Barrier to Resistance
TAF is considered to have a high barrier to resistance. nih.govnih.govresearchgate.net This is largely attributed to the higher intracellular concentrations of TFV-DP achieved with TAF compared to TDF. nih.govresearchgate.net The increased concentration of the active drug at the site of viral replication means that a higher level of resistance (i.e., a greater number of mutations) is required to overcome the antiviral effect. nih.govresearchgate.net In vitro studies have shown that TAF can inhibit HIV-1 clinical isolates with TFV resistance mutations like K65R and multiple TAMs at clinically relevant concentrations, whereas TDF cannot. nih.gov This suggests that TAF may retain activity against some TDF-resistant viruses. researchgate.netnih.gov
The higher inhibitory quotient (IQ) of TAF is projected to be a key factor in its high resistance barrier. nih.gov This improved cell targeting may overcome common NRTI resistance mutations. i-base.info For HBV, the high genetic barrier to resistance is evidenced by the lack of detectable resistance mutations in clinical trials lasting up to 8 years. nih.govaskgileadmedical.com
Resistance Testing Methodologies and Clinical Significance
Resistance testing for TAF typically involves genotypic and phenotypic analyses. Genotypic testing identifies specific mutations in the viral genome, such as the HIV-1 reverse transcriptase gene, that are known to be associated with drug resistance. Phenotypic assays measure the concentration of a drug required to inhibit viral replication in vitro and are reported as a fold change in susceptibility compared to a wild-type virus. researchgate.net
For HIV-1, the clinical cutoffs for TDF susceptibility have been established, but specific cutoffs for TAF are not yet fully defined. researchgate.net However, due to the higher intracellular TFV-DP levels achieved with TAF, it is suggested that higher resistance cutoffs should be applied for TAF in genotypic and phenotypic resistance algorithms. nih.govresearchgate.net The presence of pre-existing resistance mutations at screening in clinical trials did not appear to impact treatment outcomes with TAF-containing regimens at 48 weeks. tandfonline.com
In the context of CHB, resistance surveillance is conducted for patients who experience virologic breakthrough or have persistent viremia. nih.govasm.org This involves sequencing the HBV polymerase/RT region to identify any emerging mutations. nih.gov To date, in vitro phenotypic analysis of substitutions found in patients treated with TAF has not shown any to be associated with reduced susceptibility to the drug. askgileadmedical.com The clinical significance of putative HBV RAMs is an area of ongoing research, as their presence does not always correlate with treatment failure. f1000.comnih.gov
Safety Profile and Adverse Event Research
Renal Safety Outcomes
Glomerular Filtration Rate Changes
Studies have shown that treatment with tenofovir (B777) alafenamide is associated with more favorable changes in the estimated glomerular filtration rate (eGFR) compared to tenofovir disoproxil fumarate (B1241708). In a large pooled analysis of 26 clinical trials, participants initiating TAF-based regimens had better eGFR outcomes through 96 weeks of therapy. nih.gov For virologically suppressed patients switching from TDF to TAF, an increase in median creatinine (B1669602) clearance (CrCl) was observed, while no change was seen in the TDF group. nih.gov
Another study focusing on patients who switched from TDF to TAF found that while there was a median decrease in eGFR of -8 mL/min/1.73 m² over a median follow-up of 3.6 years, this was in the context of an expected age-related decline. mdpi.com In a retrospective cohort study, switching from TDF to TAF for pre-exposure prophylaxis (PrEP) was associated with a non-significant increase in eGFR. nih.gov Furthermore, a meta-analysis of four randomized controlled trials in chronic hepatitis B patients showed that TAF caused a smaller decline in eGFR compared to TDF. bmj.com
| Study Population | TAF Change in eGFR/CrCl | TDF Change in eGFR/CrCl | Follow-up Period | Reference |
|---|---|---|---|---|
| Virologically suppressed HIV patients (switched from TDF) | Median CrCl increased | No change | 96 weeks | nih.gov |
| HIV patients (switched from TDF) | Median decrease of -8 mL/min/1.73 m² | N/A | 3.6 years | mdpi.com |
| PrEP users (switched from TDF) | Non-significant increase | N/A | Up to 15 months | nih.gov |
| Chronic hepatitis B patients | Less decline | Greater decline | N/A | bmj.com |
Albuminuria and Proteinuria
Research indicates that tenofovir alafenamide has a lesser impact on proteinuria and albuminuria compared to tenofovir disoproxil fumarate. In a pooled analysis of seven large randomized studies, TAF-containing regimens were associated with more favorable changes in urinary biomarkers, including albumin-to-creatinine ratio. nih.govunc.edu For virologically suppressed individuals with HIV, treatment-emergent proteinuria at week 96 was reported in fewer people in the TAF group (28%) compared to those in the TDF group (31%). nih.gov
Studies have shown that TDF use is associated with increased tubular proteinuria. nih.gov In contrast, TAF has demonstrated a better profile regarding these renal markers. nih.gov Health authorities have noted post-marketing cases of renal adverse events with TAF, leading to updates in product information to include warnings about monitoring for urine glucose and urine protein in all patients. tga.gov.au
Comparative Renal Safety with Tenofovir Disoproxil Fumarate (TDF)
The comparative renal safety of this compound and tenofovir disoproxil fumarate has been extensively studied, with a clear advantage demonstrated for TAF. A pooled analysis of 26 clinical trials with over 12,500 person-years of follow-up found no cases of proximal renal tubulopathy in participants receiving TAF, compared to 10 cases in those receiving TDF. nih.govnih.gov Furthermore, significantly fewer individuals on TAF (0.05%) discontinued (B1498344) treatment due to a renal adverse event compared to those on TDF (0.47%). nih.govunc.edu
In treatment-naive adults at high risk for chronic kidney disease (CKD), those treated with TAF had more favorable renal outcomes than those treated with TDF. croiconference.orgbmj.com The incidence of CKD over two years was 0.1% in the TAF group versus 1.6% in the TDF group. croiconference.org These findings, supported by numerous studies, establish the superior renal safety profile of TAF over TDF. nih.govjst.go.jpunc.edunih.gov
| Adverse Event | TAF Incidence | TDF Incidence | Reference |
|---|---|---|---|
| Proximal Renal Tubulopathy | 0 cases | 10 cases | nih.govnih.gov |
| Discontinuation due to Renal Adverse Event | 0.05% (3/6360) | 0.47% (14/2962) | nih.govunc.edu |
| Incident Chronic Kidney Disease (High-risk patients, 2 years) | 0.1% | 1.6% | croiconference.org |
Bone Mineral Density and Skeletal Health Outcomes
Similar to its renal safety profile, this compound has demonstrated a more favorable impact on bone mineral density (BMD) compared to tenofovir disoproxil fumarate. researchgate.net Long-term use of TDF has been associated with reductions in BMD, a concern that prompted the development of TAF. researchgate.netnih.gov Studies have consistently shown that TAF leads to smaller decreases, and in some cases increases, in BMD at the hip and spine. nih.govaidsmap.comaidsmap.com
Changes in Hip and Spine Bone Mineral Density
Clinical trials have quantified the differences in bone mineral density changes between this compound and tenofovir disoproxil fumarate. In a study of patients with chronic hepatitis B virus (HBV) infection over 96 weeks, those receiving TAF had significantly smaller decreases in both hip BMD (-0.33%) and spine BMD (-0.75%) compared to those receiving TDF (-2.51% and -2.57%, respectively). nih.gov
For individuals who switched from a TDF-containing regimen to a TAF-containing regimen, improvements in BMD have been observed. One study reported that at 96 weeks after switching, BMD increased by about 2.5% at both the lumbar spine and total hip. aidsmap.com Another study involving individuals over the age of 60 who switched from TDF to TAF showed a 2.24% increase in spine BMD and a 1.33% increase in hip BMD after 48 weeks, whereas those who remained on TDF experienced declines of -0.10% and -0.73%, respectively. aidsmap.com
| Study Population | Site | TAF Mean % Change in BMD | TDF Mean % Change in BMD | Follow-up Period | Reference |
|---|---|---|---|---|---|
| Chronic HBV patients | Hip | -0.33% | -2.51% | 96 weeks | nih.gov |
| Spine | -0.75% | -2.57% | |||
| HIV patients (switched from TDF) | Hip | +2.5% | N/A | 96 weeks | aidsmap.com |
| Spine | +2.5% | N/A | |||
| HIV patients >60 years (switched from TDF) | Hip | +1.33% | -0.73% | 48 weeks | aidsmap.com |
| Spine | +2.24% | -0.10% |
Comparative Bone Safety with Tenofovir Disoproxil Fumarate (TDF)
The improved bone safety of this compound over tenofovir disoproxil fumarate is a consistent finding across multiple studies. researchgate.netnih.gov TDF use is associated with a 1–3% greater loss in bone mineral density compared to other nucleoside reverse transcriptase inhibitors in the first year of antiretroviral therapy. nih.gov In contrast, TAF has been shown to have limited, if any, bone toxicity. nih.gov
A meta-analysis of randomized controlled trials concluded that TAF showed significantly less reduction in both hip and spine BMD compared to TDF. bmj.com The magnitude of the difference in bone loss between the TAF and TDF groups has been observed to increase over time. researchgate.netnih.gov Furthermore, risk factors for bone loss appear to have fewer effects in patients receiving TAF than in those receiving TDF. nih.gov The evidence strongly supports the superior bone safety profile of TAF, making it a preferable option, particularly for patients at risk for bone and renal complications. bmj.com
Hepatic Safety and Liver Enzyme Changes
This compound has demonstrated a favorable hepatic safety profile, with research indicating a notable benefit in the normalization of liver enzymes, particularly alanine (B10760859) aminotransferase (ALT).
A meta-analysis of five studies with a total of 5,324 subjects showed that while there was no significant difference in viral suppression after 12 months of treatment between TAF and tenofovir disoproxil fumarate (TDF), the ALT normalization rate was higher in the TAF group nih.gov. Another meta-analysis supported this, finding that TAF was more effective in achieving ALT normalization compared to TDF researchgate.net. Long-term data from two large phase 3 trials, extending up to eight years, also showed that rates of ALT normalization were higher in patients receiving TAF compared to TDF during the double-blind phase nih.gov.
Switching from TDF to TAF has also been associated with improvements in liver enzyme levels. A study of HIV-positive individuals without viral hepatitis who switched from TDF to TAF found a significant decrease in ALT values uzh.ch. The median ALT level decreased from 28 U/L before the switch to 24 U/L after uzh.ch. The reduction was more pronounced in patients with chronic ALT elevation, with a median drop of 17.8 U/L compared to 3.3 U/L in those with normal ALT levels uzh.chshcs.ch.
Similarly, a study involving 190 HIV patients who switched from TDF to TAF showed a significant decrease in both aspartate aminotransferase (AST) and ALT at the 6-month follow-up nih.govresearchgate.net. For patients with a baseline ALT greater than 40 IU/L, the reduction was both clinically and statistically significant nih.govresearchgate.net.
Changes in Liver Enzymes After Switching from TDF to TAF
| Parameter | Study Population | Change after Switching to TAF | Source |
|---|---|---|---|
| Median ALT | 1712 HIV-positive participants | Decrease of 3.7 U/L | uzh.chshcs.ch |
| Median ALT (in patients with chronic ALT elevation) | Subset of 1712 HIV-positive participants | Decrease of 17.8 U/L | uzh.chshcs.ch |
| Median AST | 190 HIV-positive patients | Median decrease of 1 IU/L | nih.govresearchgate.net |
| Median ALT | 190 HIV-positive patients | Median decrease of 2 IU/L | nih.govresearchgate.net |
| Median ALT (in patients with baseline ALT >40 IU/L) | 28 HIV-positive patients | Median decrease of 17 IU/L | nih.govresearchgate.net |
Metabolic Parameters (Lipid Profile, Glucose)
Research has consistently shown that this compound is associated with changes in metabolic parameters, particularly lipid profiles, when compared to tenofovir disoproxil fumarate.
Multiple studies have reported that switching from TDF to TAF leads to increases in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides natap.orgnih.govresearchgate.netnih.gov2minutemedicine.comnatap.orgnih.gov. In a cohort study of 4,375 adults with HIV, switching to TAF was associated with adjusted mean increases in total cholesterol (0.25 mmol/L), HDL cholesterol (0.05 mmol/L), LDL cholesterol (0.12 mmol/L), and triglycerides (0.18 mmol/L) after 18 months natap.orgnih.gov. Another study observed a significant increase in total cholesterol and triglycerides after 48 weeks of TAF treatment researchgate.net.
The increases in lipid levels have been described as a reversal of the lipid-lowering effect of TDF natap.org. One study demonstrated the reversible effect on lipids by switching from TDF to TAF and then back to TDF, with total cholesterol and triglyceride levels decreasing after the switch back to TDF natap.org.
Regarding glucose metabolism, some studies have noted a modest increase in glucose levels. A study of 190 patients who switched from TDF to TAF reported a mean increase in glucose of 4.0 mg/dL nih.govresearchgate.net. However, another study found that the frequency of new-onset diabetes appeared to be similar between patients who switched to TAF and those who continued TDF 2minutemedicine.com. A meta-analysis concluded that long-term TAF treatment has no significant effect on blood glucose frontiersin.org.
Changes in Metabolic Parameters with this compound
| Parameter | Study Details | Change Observed with TAF | Source |
|---|---|---|---|
| Total Cholesterol | Switched from TDF to TAF (18 months) | +0.25 mmol/L (+9.5 mg/dL) | natap.orgnih.gov |
| LDL Cholesterol | Switched from TDF to TAF (18 months) | +0.12 mmol/L (+4.7 mg/dL) | natap.orgnih.gov |
| HDL Cholesterol | Switched from TDF to TAF (18 months) | +0.05 mmol/L (+1.9 mg/dL) | natap.orgnih.gov |
| Triglycerides | Switched from TDF to TAF (18 months) | +0.18 mmol/L (+16.1 mg/dL) | natap.orgnih.gov |
| Total Cholesterol | Switched from TDF to TAF (6 months) | +13.4 mg/dL | nih.govresearchgate.net |
| LDL Cholesterol | Switched from TDF to TAF (6 months) | +7.6 mg/dL | nih.govresearchgate.net |
| HDL Cholesterol | Switched from TDF to TAF (6 months) | +3.8 mg/dL | nih.govresearchgate.net |
| Glucose | Switched from TDF to TAF (6 months) | +4.0 mg/dL | nih.govresearchgate.net |
Overall Adverse Event Profile and Tolerability
A meta-analysis of five randomized controlled trials reported that the most common adverse reactions included diarrhea, nausea, headache, upper respiratory tract infection, nasopharyngitis, fatigue, cough, vomiting, arthralgia, rash, and pyrexia researchgate.net. The safety profiles of TAF and TDF groups were similar, with 45.3% and 48.1% of patients, respectively, reporting any treatment-emergent adverse event researchgate.net.
In a real-world study of European patients with chronic hepatitis B, mild adverse events (grade 1 or 2) potentially related to TAF were reported by 28% of patients. These included exanthema, headache, fatigue, abdominal pain, arthralgia, dyspnoea, perspiration, dizziness, and increases in creatine (B1669601) kinase, AST, and lactate (B86563) dehydrogenase levels. Three patients in this study discontinued TAF due to adverse events mdpi.com.
Analysis of the FDA Adverse Event Reporting System (FAERS) database identified headache, nausea, and diarrhea as commonly reported adverse reactions plos.org.
Common Adverse Events Associated with this compound
| Adverse Event | Frequency/Reporting | Source |
|---|---|---|
| Headache | Common | researchgate.netmdpi.complos.org |
| Nausea | Common | researchgate.netplos.org |
| Diarrhea | Common | researchgate.netplos.org |
| Fatigue | Common | researchgate.netmdpi.com |
| Upper Respiratory Tract Infection | Common | researchgate.net |
| Nasopharyngitis | Common | researchgate.net |
| Abdominal Pain | Reported | mdpi.com |
| Dizziness | Reported | mdpi.comnih.gov |
| Rash | Reported | researchgate.net |
| Arthralgia (Joint Pain) | Reported | researchgate.netmdpi.com |
Long-Term Safety Data and Real-World Evidence
Long-term studies and real-world evidence have consistently supported the favorable safety profile of this compound, particularly concerning renal and bone health.
In two large phase 3 trials, the improved renal and bone safety parameters initially reported with TAF were maintained through 5 years of treatment nih.gov. In the TAF group, the mean declines from baseline in hip and spine bone mineral density remained less than 1% at year 5. After switching from TDF to TAF, progressive increases in bone mineral density were observed nih.gov. Similarly, long-term data up to 8 years from these trials confirmed the favorable renal and bone safety of TAF nih.gov.
Real-world evidence from the TARGET-HBV study, a longitudinal observational cohort, confirmed the safety and effectiveness of TAF in usual clinical practice nih.govresearchgate.net. In this study of 500 patients, most of whom had switched from other antivirals, TAF was well-tolerated, and renal function remained essentially unchanged throughout follow-up nih.gov.
A 144-week real-world study in Japanese patients with chronic hepatitis B also confirmed the safety and effectiveness of TAF. The cumulative incidence of adverse drug reactions was low, and there were no adverse drug reactions of declines in estimated glomerular filtration rates, renal failure, or proximal tubulopathy nih.gov.
Long-Term Safety Outcomes of this compound
| Safety Parameter | Study Duration | Key Findings | Source |
|---|---|---|---|
| Hip Bone Mineral Density | 5 Years | Mean decline from baseline of -0.87% in the continuous TAF group. | nih.gov |
| Spine Bone Mineral Density | 5 Years | Mean decline from baseline of -0.26% in the continuous TAF group. | nih.gov |
| Renal Function (eGFR) | 5 Years | Median decline of <2.5 mL/min in the continuous TAF group. Improvements seen after switching from TDF to TAF. | unipi.it |
| Renal Safety | 144 Weeks (Real-World) | No adverse drug reactions of declines in eGFR, renal failure, or proximal tubulopathy. | nih.gov |
| Overall Tolerability | Median 74 Weeks (Real-World) | Only 4 out of 500 patients discontinued due to an adverse event. | nih.gov |
Drug Drug Interaction Research
Pharmacokinetic Interactions with Co-Administered Antiretroviral Agents
Tenofovir (B777) alafenamide (TAF) is a substrate of the drug transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). drugs.comdrugs.com Consequently, its disposition can be altered by co-administered medications that inhibit or induce these transporters. drugs.comdrugs.com Research in healthy participants has characterized the pharmacokinetic profile of TAF when administered with various other antiretroviral agents.
Studies have shown that co-administration of TAF with the P-gp/BCRP inhibitors cobicistat (B1684569) or ritonavir-boosted protease inhibitors (PIs) leads to significant increases in the systemic exposure of both TAF and its active metabolite, tenofovir (TFV). drugs.comdrugs.com Specifically, these combinations resulted in a 6% to 183% increase in TAF exposure and a 105% to 316% increase in TFV exposure. drugs.comdrugs.com For instance, when a 10 mg dose of TAF was given with atazanavir/ritonavir (B1064), the area under the curve (AUC) for TAF increased by 91% and the tenofovir AUC increased by 162%. nih.gov Similarly, co-administration with lopinavir/ritonavir increased the TAF AUC by 47% and the tenofovir AUC by 316%. nih.gov
Conversely, when TAF was co-administered with efavirenz, a P-gp inducer, a decrease of 15% to 24% in both TAF and TFV exposure was observed. drugs.comdrugs.com
However, not all antiretrovirals significantly affect TAF's pharmacokinetics. Co-administration with the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine (B1684574) or the integrase strand transfer inhibitor (INSTI) dolutegravir (B560016) did not result in any meaningful changes to TAF or TFV exposure. drugs.comdrugs.comhep-druginteractions.org
The following table summarizes the pharmacokinetic interactions between tenofovir alafenamide and other antiretroviral agents based on research findings.
| Co-Administered Antiretroviral Agent | Effect on this compound (TAF) Pharmacokinetics | Effect on Tenofovir (TFV) Pharmacokinetics |
|---|---|---|
| Protease Inhibitors (PIs) | ||
| Atazanavir/Ritonavir | ↑ Cmax (77%), ↑ AUC (91%) nih.gov | ↑ Cmax (112%), ↑ AUC (162%) nih.gov |
| Darunavir (B192927)/Ritonavir | ↑ Cmax (42%), ↑ AUC (5%) nih.gov | ↑ Cmax (142%), ↑ AUC (105%) nih.gov |
| Lopinavir/Ritonavir | ↑ Cmax (119%), ↑ AUC (47%) nih.gov | ↑ Cmax (275%), ↑ AUC (316%) nih.gov |
| NNRTIs | ||
| Efavirenz | ↓ Exposure (15-24%) drugs.comdrugs.com | ↓ Exposure (15-24%) drugs.comdrugs.com |
| Rilpivirine | ↔ Cmax (1%), ↓ AUC (4%) nih.gov | ↑ Cmax (18%), ↑ AUC (9%) nih.gov |
| INSTIs | ||
| Dolutegravir | No significant effect drugs.comdrugs.com | No significant effect drugs.comdrugs.com |
| Pharmacokinetic Enhancers | ||
| Cobicistat | ↑ Exposure drugs.comdrugs.comhep-druginteractions.org | ↑ Exposure drugs.comdrugs.comhep-druginteractions.org |
Cmax: Maximum concentration; AUC: Area under the curve; ↑: Increase; ↓: Decrease; ↔: No significant change.
Interactions with Other Medications
The potential for drug-drug interactions with this compound extends to non-antiretroviral medications, primarily through mechanisms involving P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters.
Strong inducers of P-gp can significantly decrease the absorption and plasma concentration of this compound, which may lead to a reduction in therapeutic effect. taferoem.innih.gov Such inducers include certain anticonvulsants (e.g., carbamazepine (B1668303), oxcarbazepine, phenobarbital, phenytoin), antimycobacterials (e.g., rifampin, rifabutin, rifapentine), and the herbal product St. John's wort. taferoem.innih.gov For example, co-administration of TAF with carbamazepine resulted in an approximate 55% decrease in TAF's systemic exposure (AUC) and a 57% decrease in its maximum concentration (Cmax). drugs.com Similarly, co-administration with the potent inducer rifampin decreased the plasma AUC of TAF by 55%. aidsetc.org Due to these interactions, concomitant use of TAF with strong P-gp inducers is generally not recommended. taferoem.innih.gov
Conversely, medications that inhibit P-gp and BCRP are expected to increase the absorption and plasma concentration of TAF. taferoem.in
Interactions have also been evaluated with direct-acting antivirals used for the treatment of Hepatitis C. Co-administration of the fixed-dose combination of ledipasvir/sofosbuvir with TAF was found to increase the Cmax and AUC of tenofovir, the active metabolite, by 62% and 75%, respectively. nih.gov However, these increases were not deemed clinically significant because the resulting tenofovir exposures were still substantially lower than those observed with the tenofovir disoproxil fumarate (B1241708) (TDF) formulation. nih.gov Studies with another combination, sofosbuvir/velpatasvir, showed no significant pharmacokinetic effect on TAF. aidsmap.com
Because tenofovir is eliminated by the kidneys, co-administration with other drugs that are also eliminated via active tubular secretion may lead to competition, potentially increasing the plasma concentrations of either tenofovir or the co-administered drug. nih.gov This is a consideration for nephrotoxic agents such as aminoglycosides and high-dose nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
The following table summarizes the pharmacokinetic interactions between this compound and other classes of medications.
| Medication Class | Specific Agent(s) | Mechanism of Interaction | Pharmacokinetic Effect on TAF/Tenofovir |
|---|---|---|---|
| Anticonvulsants | Carbamazepine, Oxcarbazepine, Phenobarbital, Phenytoin | P-gp Induction nih.gov | ↓ TAF absorption and plasma concentration. taferoem.innih.gov (Carbamazepine: ↓ TAF Cmax by 57%, ↓ AUC by 55%) drugs.com |
| Antimycobacterials | Rifampin, Rifabutin, Rifapentine | P-gp Induction nih.gov | ↓ TAF absorption and plasma concentration. taferoem.innih.gov (Rifampin: ↓ TAF AUC by 55%) aidsetc.org |
| Herbal Products | St. John's wort | P-gp Induction nih.gov | ↓ TAF plasma concentration. nih.govhiv-druginteractions.org |
| Hepatitis C Antivirals | Ledipasvir/Sofosbuvir | P-gp/BCRP Inhibition | ↑ Tenofovir Cmax (62%) and AUC (75%). nih.gov Not considered clinically significant. nih.gov |
| Sofosbuvir/Velpatasvir | P-gp/BCRP Inhibition | No significant effect on TAF pharmacokinetics. aidsmap.com | |
| Nephrotoxic Agents | Aminoglycosides, NSAIDs | Competition for active tubular secretion nih.gov | Potential for ↑ plasma concentrations of tenofovir and/or co-administered drug. nih.gov |
Cmax: Maximum concentration; AUC: Area under the curve; ↑: Increase; ↓: Decrease; TAF: this compound.
Future Research Directions and Unanswered Questions
Long-Acting Formulations and Nanoformulation Techniques
A significant frontier in antiretroviral therapy is the development of long-acting formulations to improve patient adherence and convenience. Research is actively exploring nanoformulation techniques to extend the therapeutic window of TAF.
One approach involves encapsulating TAF into nanoparticles, often in combination with other antiretrovirals. For instance, a nanoformulation combining TAF and elvitegravir (B1684570) (EVG) using a poly(lactic-co-glycolic acid) polymer has been developed. natap.org In a proof-of-concept study using humanized mice, a single subcutaneous injection of these TAF+EVG nanoparticles resulted in detectable drug concentrations for up to 14 days, compared to just 72 hours for the drug in solution. natap.orgnatap.org This formulation demonstrated 100% protection against HIV-1 challenge at day 4 post-injection and 60% protection at day 14. natap.org
Another strategy involves creating a parenteral nanoparticle-based sustained-release system for pre-exposure prophylaxis (PrEP). A nanoformulation loading TAF with bictegravir (B606109) (BIC) has shown the ability to maintain plasma drug concentrations above the 50% inhibitory concentration for 30 days in mice after a single subcutaneous dose. asm.org This encapsulation was found to prolong drug retention and enhance HIV protection in in vitro studies. asm.org
Furthermore, investigators are transforming TAF's parent compound, tenofovir (B777) (TFV), into long-acting aqueous prodrug nanocrystals using ProTide technology. bioworld.com This method masks the ionizable phosphate (B84403) groups in the drug, allowing for enhanced intracellular uptake. bioworld.com In rat models, a single intramuscular injection of a lead candidate, NM1TFV, sustained TFV-diphosphate levels for two months, showing significant improvements over a nanoformulated TAF control. bioworld.com While TAF's physicochemical properties, such as high water solubility, have presented challenges for developing long-acting formulations, these innovative nanoformulation and prodrug strategies represent a promising path forward. unmc.edu
| Formulation | Key Findings | Animal Model | Sustained Release Period | Protective Efficacy |
|---|---|---|---|---|
| TAF + Elvitegravir (EVG) Nanoparticles | Demonstrated detectable drug concentrations for a longer period compared to solution. natap.org | Humanized Mice | Up to 14 days natap.org | 100% at day 4, 60% at day 14 natap.org |
| TAF + Bictegravir (BIC) Nanoparticles | Maintained plasma drug concentrations above IC50 for the entire study period. asm.org | Female BALB/c Mice | 30 days asm.org | Enhanced in vitro HIV protection asm.org |
| NM1TFV (Tenofovir Prodrug Nanocrystal) | Sustained TFV-diphosphate levels significantly above the 90% effective dose. Showed improvements over nanoformulated TAF control. bioworld.com | Sprague-Dawley Rats | 2 months bioworld.com | Not specified in provided text |
Role in Combination Therapies and Fixed-Dose Regimens
Tenofovir alafenamide is a cornerstone of many modern fixed-dose combination (FDC) and single-tablet regimens (STRs) for the treatment of HIV-1. nih.gov Its ability to achieve high intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284), at a much lower plasma concentration of tenofovir compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), allows for potent antiviral efficacy within a combination regimen that has an improved renal and bone safety profile. nih.govresearchgate.net
TAF is frequently co-formulated with an integrase strand transfer inhibitor (INSTI) and another nucleoside reverse transcriptase inhibitor (NRTI), typically emtricitabine (B123318) (FTC). Examples of such combinations include:
Bictegravir/emtricitabine/tenofovir alafenamide wikipedia.org
Elvitegravir/cobicistat (B1684569)/emtricitabine/tenofovir alafenamide wikipedia.orgi-base.info
Dolutegravir (B560016)/emtricitabine/tenofovir alafenamide hcplive.com
It is also a component of FDCs with other drug classes, such as the protease inhibitor darunavir (B192927) (boosted with cobicistat) and the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine (B1684574). wikipedia.orgdrugbank.com The development of these STRs simplifies treatment, which can improve adherence for people living with HIV. nih.gov The first approval of TAF was exclusively as part of an FDC, a regulatory decision that highlighted its intended role as a component of combination therapy rather than a standalone agent. i-base.info
Meta-analyses of randomized controlled trials have confirmed that TAF-containing regimens have similar virologic suppression effects compared to TDF-containing regimens for initial HIV-1 treatment. nih.gov Phase 3 studies have also demonstrated that switching virologically suppressed patients from TDF-based regimens to TAF-based regimens maintains efficacy while improving bone and renal safety markers. biospace.com
| Trade Name | Component Drugs | Drug Classes |
|---|---|---|
| Biktarvy | Bictegravir / Emtricitabine / this compound | INSTI / NRTI / NRTI wikipedia.org |
| Genvoya | Elvitegravir / Cobicistat / Emtricitabine / this compound | INSTI / CYP3A Inhibitor / NRTI / NRTI i-base.info |
| Symtuza | Darunavir / Cobicistat / Emtricitabine / this compound | Protease Inhibitor / CYP3A Inhibitor / NRTI / NRTI wikipedia.org |
| Odefsey | Rilpivirine / Emtricitabine / this compound | NNRTI / NRTI / NRTI drugbank.com |
| Descovy | Emtricitabine / this compound | NRTI / NRTI wikipedia.org |
Expanded Indications and Novel Therapeutic Targets
Initially approved for adults with chronic hepatitis B virus (HBV) infection with compensated liver disease in 2016, the indication for TAF has been progressively expanded to younger populations. drugtopics.com In 2022, the FDA extended its approval to include adolescents aged 12 and older. drugtopics.comthe-hospitalist.org This was based on a phase 2 trial showing that 21% of patients aged 12 to 18 treated with TAF achieved HBV DNA levels below 20 IU/mL at 24 weeks, compared to 0% in the placebo group. the-hospitalist.org
More recently, in 2024, a supplemental new drug application was approved, further expanding the indication to treat chronic HBV in pediatric patients as young as six years old (weighing at least 25 kg) with compensated liver disease. drugtopics.com This approval was supported by data from the ongoing Phase 2 Trial 1092, which demonstrated progressive increases in virological suppression rates in children and adolescents. drugtopics.com These expansions are crucial as untreated chronic HBV in childhood can lead to severe long-term complications, including liver cirrhosis and liver cancer. drugtopics.com
Beyond its established role in HIV and HBV treatment, research continues to evaluate the potential of TAF for other therapeutic uses where its parent compound has been effective. This includes its use for pre-exposure prophylaxis (PrEP) to prevent HIV-1 infection. nih.govdrugbank.com Further studies are underway to fully assess the potential of TAF in these and other indications. researchgate.net
Further Long-Term Efficacy and Safety Data
The accumulation of long-term data is critical for understanding the durability and safety of TAF in the management of chronic diseases like hepatitis B. Several studies have provided insights into its performance over extended periods.
Final 8-year results from two randomized, double-blind Phase 3 trials (one in HBeAg-negative and one in HBeAg-positive patients) demonstrated sustained high rates of viral suppression and favorable safety. nih.gov At year 8, among patients who had been on TAF for the entire duration, 95% (in a missing-equals-excluded analysis) achieved HBV DNA <29 IU/mL. nih.gov Crucially, no resistance to TAF was detected over the 8-year period. The studies also confirmed safety benefits; patients who were initially on TDF and experienced decreases in estimated glomerular filtration rate (eGFR) and bone mineral density (BMD) saw these parameters improve after switching to open-label TAF. nih.gov
A real-world prospective study with a follow-up of 192 weeks also highlighted TAF's long-term efficacy. In this study, 100% of treatment-naive patients achieved a virological response (HBV DNA <20 IU/mL) by week 192. For treatment-experienced patients who switched to TAF, a 100% virological response rate was achieved by 96 weeks. The therapy was found to be safe, with no significant impact on renal function or blood lipid profiles over the long term.
Another prospective, real-world cohort study followed patients with hepatitis B virus-related acute-on-chronic liver failure (HBV-ACLF) for 144 weeks. nih.gov This study compared TAF, TDF, and entecavir (B133710) (ETV) and found no significant differences in survival rates, incidence of hepatocellular carcinoma (HCC), efficacy, or safety among the three treatments. nih.gov
| Study Duration | Patient Population | Key Efficacy Outcome | Key Safety Finding | Source |
|---|---|---|---|---|
| 8 Years | HBeAg-negative and HBeAg-positive | 95% of TAF8y group achieved HBV DNA <29 IU/mL (missing-equals-excluded). | No TAF resistance detected. Renal and bone parameters improved after switching from TDF to TAF. | nih.gov |
| 192 Weeks | Treatment-naive and treatment-experienced | 100% virological response in treatment-naive patients by week 192. | No significant impact on renal function or blood lipid profiles. | |
| 144 Weeks | HBV-related acute-on-chronic liver failure (HBV-ACLF) | No significant difference in virological response rate compared to TDF and ETV. | No significant difference in safety or survival rates compared to TDF and ETV. | nih.gov |
Pharmacogenomics and Personalized Medicine Approaches
The pharmacokinetic profiles of TAF and its active metabolite tenofovir can be highly variable among individuals, suggesting that host genetic factors may play a role. tandfonline.com Pharmacogenomics, the study of how genes affect a person's response to drugs, is an emerging area of research for TAF, aiming to personalize therapy to maximize efficacy and minimize potential toxicities. youtube.comhumanjournals.com
Research has begun to identify associations between genetic polymorphisms and TAF pharmacokinetics. A study in healthy Chinese subjects found that the rs7311358 single nucleotide polymorphism (SNP) in the SLCO1B3 gene was independently associated with the area under the concentration-time curve (AUC) of TAF. tandfonline.com Specifically, subjects with the AA genotype had significantly higher TAF exposure than those carrying a G allele. tandfonline.com
The same study identified that variants in the ABCC2 gene (rs3740066) were predictive of the half-life of tenofovir. tandfonline.com The renal elimination of tenofovir involves several transporter proteins, and genetic variations in the genes encoding these transporters, such as organic anion transporters (SLC22A6, SLC22A8) and multidrug resistance-associated proteins (ABCC2, ABCC4), have been linked to an increased risk of kidney tubulopathy in patients treated with the older prodrug, TDF. nih.govnih.gov While TAF results in lower systemic tenofovir exposure, understanding the genetic basis for variability remains a key research question.
By identifying genetic markers that predict drug exposure and response, it may be possible to tailor TAF-based regimens for individual patients, representing a shift away from a "one-size-fits-all" approach. humanjournals.com This could involve dose adjustments or selection of alternative therapies for individuals with genetic profiles that predispose them to suboptimal outcomes. youtube.com
| Gene (SNP) | Associated Drug | Pharmacokinetic Effect | Source |
|---|---|---|---|
| SLCO1B3 (rs7311358) | This compound (TAF) | AA genotype associated with significantly higher TAF exposure (AUC). | tandfonline.com |
| ABCC2 (rs3740066) | Tenofovir (TFV) | TT genotype associated with a longer tenofovir half-life compared to CC genotype. | tandfonline.com |
| ABCB1 (rs2032582) | This compound (TAF) | Trend of higher TAF AUC for the T allele (not statistically significant in multiple regression). | tandfonline.com |
| ABCC4 (rs3742106) | Tenofovir (TFV) | Trend of shorter tenofovir half-life for the CC variant (not statistically significant). | tandfonline.com |
Cost-Effectiveness and Public Health Impact
A Canadian study found that TAF was not cost-effective at its current price for either HBeAg-positive or HBeAg-negative patients, with incremental cost-effectiveness ratios (ICERs) of Can461,162.21 per quality-adjusted life-year (QALY) gained, respectively. springermedicine.com The study concluded that a significant price reduction would be needed for TAF to be considered cost-effective. springermedicine.com
In contrast, an analysis from Taiwan concluded that TAF is a cost-effective option. nih.gov It was associated with fewer liver, bone, and renal complications compared to TDF and ETV, resulting in ICERs of USD $3,348 and USD $3,940 per QALY gained versus TDF and ETV, respectively, which were within an acceptable range for the local context. nih.gov Similarly, a cost-utility analysis in Taiwan focusing on a comparison with ETV found TAF to be the optimal treatment, demonstrating both cost savings and more favorable clinical QALYs. mdpi.com
The impact of pricing policies is highlighted by a study in China, which found that TAF, under the country's new volume-based procurement (NVBP) policy, became the most cost-effective long-term therapy for CHB. plos.org The NVBP policy led to substantial price reductions, making TAF the dominant strategy by providing maximum QALY gains while reducing costs. plos.org In Saudi Arabia, a study focusing on patients with low-level viremia found that switching from ETV to TAF was a cost-effective strategy that reduced long-term morbidity and mortality. researchgate.net
These varying results underscore that the public health impact and cost-effectiveness of TAF are not universal but are instead heavily influenced by regional economic factors and healthcare policies.
| Country/Region | Comparator(s) | Finding | ICER (per QALY gained) | Source |
|---|---|---|---|---|
| Canada | TDF, ETV | Not cost-effective at current price. | Can$94,142.71 (vs. TDF in HBeAg+) | springermedicine.com |
| Taiwan | TDF, ETV | Cost-effective option. | USD $3,348 (vs. TDF), USD $3,940 (vs. ETV) | nih.gov |
| China (with NVBP policy) | TDF, ETV, No NAs | Most cost-effective long-term therapy. | Dominant strategy (more effective, less costly) | plos.org |
| Saudi Arabia (LLV patients) | ETV | Cost-effective to switch from ETV to TAF. | $57,222 (assuming WTP of $65,790) | researchgate.net |
| Taiwan | ETV | Optimal treatment, cost-saving. | -NT$23,878 (dominant) | mdpi.com |
Q & A
Q. What are the key pharmacological advantages of TAF over tenofovir disoproxil fumarate (TDF) in HIV treatment?
TAF is a prodrug of tenofovir optimized for enhanced intracellular delivery, resulting in higher concentrations of the active metabolite tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs) compared to TDF. This allows equivalent antiviral efficacy at 1/10th the dose, reducing systemic tenofovir exposure and mitigating renal and bone toxicity . Methodologically, comparative studies use population pharmacokinetic (popPK) modeling and intracellular metabolite quantification via LC-MS/MS to validate these differences .
Q. How should researchers design in vitro studies to evaluate TAF’s antiviral activity?
Use PBMC-based assays to measure intracellular TFV-DP levels, as plasma tenofovir concentrations poorly correlate with efficacy. Dose-response studies should include TAF doses ranging from 8–40 mg, reflecting clinical monotherapy trials showing a log-linear reduction in HIV RNA at these doses . Include TDF as a comparator to benchmark potency and safety profiles .
Q. What are critical factors in validating analytical methods for TAF quantification?
Ultra-performance liquid chromatography (UPLC) methods must demonstrate specificity for TAF and its degradation products (e.g., tenofovir alafenamide oxalate). Validation parameters include linearity (1–150 μg/mL), precision (RSD <2%), and robustness against pH/temperature variations. Peak purity analysis is essential to distinguish TAF from impurities like tenofovir .
Advanced Research Questions
Q. How does chronic kidney disease (CKD) impact TAF pharmacokinetics, and how can popPK models address this?
CKD reduces renal clearance of tenofovir, necessitating dose adjustments. A popPK analysis (NONMEM®) of 569 patients showed that CKD increases tenofovir trough concentrations (Cmin) by 30–50%, requiring model-based simulations to individualize dosing. Researchers should incorporate creatinine clearance (CLCR) as a covariate in popPK models to predict exposure variability .
Q. What explains the paradoxical increase in tenofovir exposure when TAF is co-administered with cobicistat?
Cobicistat inhibits P-glycoprotein (P-gp), reducing TAF efflux from enterocytes and PBMCs. This increases TAF bioavailability by 115% and intracellular TFV-DP levels by 7–25-fold. Methodologically, this interaction is modeled by integrating P-gp inhibition constants into popPK frameworks .
Q. Why do PBMC TFV-DP levels correlate with vaginal but not rectal HIV protection in preclinical models?
Macaque studies show vaginal protection requires TFV-DP >1,000 fmol/10^6 PBMCs, while rectal efficacy is inconsistent even at higher concentrations. This suggests tissue-specific pharmacokinetic barriers, necessitating compartmental PK/PD models and direct mucosal metabolite measurements .
Methodological Challenges
Q. How can researchers resolve discrepancies in TAF’s flip-flop kinetics during popPK analyses?
Flip-flop kinetics (absorption rate > elimination rate) complicate parameter estimation. Use rich sampling strategies (e.g., 0–24 hr post-dose) and Bayesian priors from intravenous data to disentangle absorption/conversion rates. NONMEM®’s $PRIOR subroutine can improve identifiability .
Q. What are the limitations of using PBMC TFV-DP as a surrogate for clinical efficacy?
PBMC levels do not reflect tissue reservoirs (e.g., lymph nodes, gut-associated lymphoid tissue). Combine PBMC data with imaging (PET-CT) or biopsy-based assays to map spatial distribution. Additionally, inter-laboratory variability in PBMC processing requires standardized SOPs .
Safety and Toxicology
Q. What lab safety protocols are critical for handling TAF in preclinical studies?
Follow OSHA GHS guidelines: Use PPE (gloves, goggles) to prevent dermal/ocular exposure (H315/H319). Store TAF at 2–8°C in airtight containers, as degradation products (e.g., tenofovir) form under oxidative conditions .
Q. How do TAF’s bone safety profiles compare to TDF in long-term clinical trials?
TAF reduces bone mineral density (BMD) loss by 50% vs. TDF, as shown in dual-energy X-ray absorptiometry (DXA) studies. Researchers should track serum bone turnover markers (e.g., CTX, osteocalcin) and use linear mixed-effects models to analyze longitudinal BMD data .
Data Contradictions and Gaps
Q. Why do some studies report no correlation between PBMC TFV-DP and rectal efficacy despite high concentrations?
Potential factors include mucosal inflammation altering drug penetration or microbial metabolism of TAF. Future studies should integrate proteomic profiling of rectal tissue and metagenomic analysis of local microbiota .
Q. How to reconcile conflicting evidence on TAF’s resistance profile in HBV vs. HIV?
HBV resistance to TAF is rare (<1% in 96-week trials), while HIV resistance occurs only with pre-existing NRTI mutations. Use deep sequencing to detect low-frequency variants and in vitro phenotyping to assess fitness costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
